Edaravone D5

Übersicht

Beschreibung

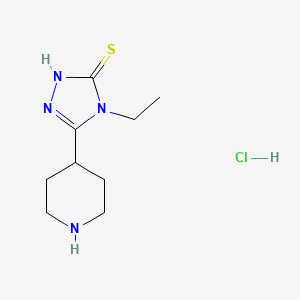

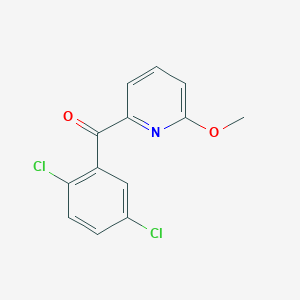

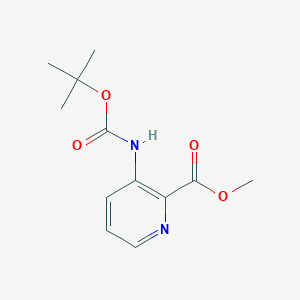

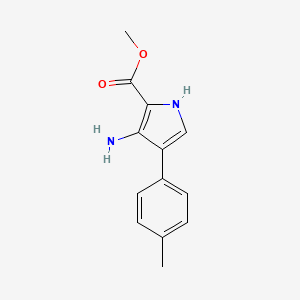

Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .

Synthesis Analysis

Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.Molecular Structure Analysis

The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .Chemical Reactions Analysis

A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .Physical And Chemical Properties Analysis

Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects in Cerebral Ischemia

Edaravone has demonstrated potent neuroprotective effects in cerebral ischemia-reperfusion (IR) injury. Studies have shown that it significantly alleviates delayed neuronal death and cognitive dysfunction in the hippocampus following cerebral ischemia. This is achieved through its antioxidant action, reducing malondialdehyde levels, increasing superoxide dismutase levels, and suppressing inflammation and astrocyte activation (Jiao et al., 2011).

Enhancement of Neurogenesis

Edaravone has been found to enhance neurogenesis, particularly in the hippocampus following cerebral ischemia. It protects neural stem/progenitor cells from apoptosis, likely by decreasing reactive oxygen species generation and inhibiting protein expressions of hypoxia-inducible factor-1α and cleaved caspase-3 (Lei et al., 2014).

Application in Amyotrophic Lateral Sclerosis (ALS)

Edaravone slows motor decline and decreases SOD1 deposition in ALS model mice. This indicates its potential effectiveness in slowing symptom progression and motor neuron degeneration in ALS, possibly through mechanisms that reduce the deposition of mutant SOD1 (Ito et al., 2008).

Protective Effects on Photoreceptor Degeneration

Edaravone exhibits protective effects against light-induced photoreceptor degeneration in the mouse retina. This suggests that oxidative stress is a critical factor in retinal damage, and systemic administration of edaravone may slow the progression of photoreceptor degeneration (Imai et al., 2010).

Treatment of Pneumococcal Meningitis

In a mouse model of pneumococcal meningitis, edaravone reduces neuronal apoptosis and inflammation in the hippocampus via the Nrf2/HO-1 pathway. This indicates its potential as a promising agent for the treatment of bacterial meningitis (Li et al., 2016).

Zukünftige Richtungen

Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .

Eigenschaften

IUPAC Name |

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUYTUMUWHWMC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edaravone D5 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.